silane CAS No. 76752-38-0](/img/structure/B14445632.png)
[(4-Chloro-2-methylbutan-2-yl)oxy](trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chloro-2-methylbutan-2-yl)oxysilane is an organosilicon compound that features a silicon atom bonded to three methyl groups and an oxygen atom, which is further bonded to a 4-chloro-2-methylbutan-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-methylbutan-2-yl)oxysilane typically involves the reaction of 4-chloro-2-methyl-2-butanol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate alkoxide, which then reacts with trimethylchlorosilane to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of (4-Chloro-2-methylbutan-2-yl)oxysilane may involve similar synthetic routes but optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
(4-Chloro-2-methylbutan-2-yl)oxysilane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form the corresponding alcohol and silanol.
Oxidation: The compound can undergo oxidation to form various oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as sodium azide or potassium iodide.
Hydrolysis: Typically carried out in the presence of water or aqueous acid/base.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Major Products
Substitution: Products depend on the nucleophile used.
Hydrolysis: 4-chloro-2-methyl-2-butanol and trimethylsilanol.
Oxidation: Various oxidized derivatives of the original compound.
科学的研究の応用
(4-Chloro-2-methylbutan-2-yl)oxysilane has several applications in scientific research:
Organic Synthesis: Used as a reagent or intermediate in the synthesis of more complex molecules.
Material Science: Utilized in the preparation of silicon-based materials with specific properties.
Biology and Medicine:
作用機序
The mechanism of action of (4-Chloro-2-methylbutan-2-yl)oxysilane involves its reactivity towards various nucleophiles and electrophiles. The silicon-oxygen bond can be cleaved under certain conditions, leading to the formation of reactive intermediates that can participate in further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions used.
類似化合物との比較
Similar Compounds
- (4-Chloro-2-methylbutan-2-yl)oxysilane
- (4-Chloro-2-methylbutan-2-yl)oxymethylsilane
Uniqueness
(4-Chloro-2-methylbutan-2-yl)oxysilane is unique due to its specific substitution pattern and the presence of the trimethylsilyl group, which imparts distinct chemical properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications where these properties are advantageous.
特性
CAS番号 |
76752-38-0 |
|---|---|
分子式 |
C8H19ClOSi |
分子量 |
194.77 g/mol |
IUPAC名 |
(4-chloro-2-methylbutan-2-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C8H19ClOSi/c1-8(2,6-7-9)10-11(3,4)5/h6-7H2,1-5H3 |
InChIキー |
HHLLDPWYGRATAH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CCCl)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


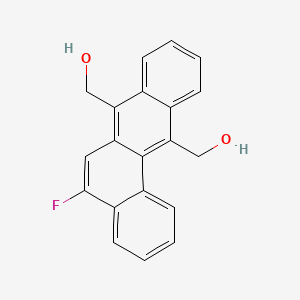
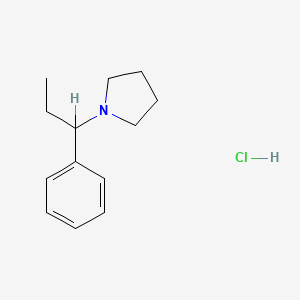
![[(4-Chlorophenyl)diazenyl-methylamino]methanol](/img/structure/B14445561.png)
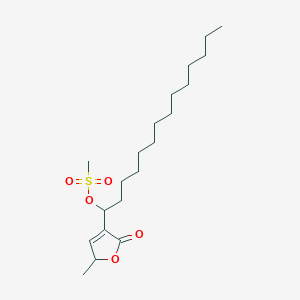
![1-[2-(3,4-Dimethoxyphenyl)ethylamino]-3-(1,2-diphenylindol-4-yl)oxypropan-2-ol;hexanedioic acid](/img/structure/B14445565.png)


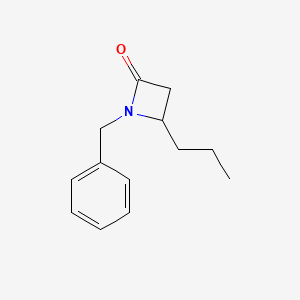
![4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]-N,N-diethylaniline](/img/structure/B14445587.png)
![Methyl [3-(4-methylpiperazin-1-yl)propyl]carbamodithioate](/img/structure/B14445597.png)
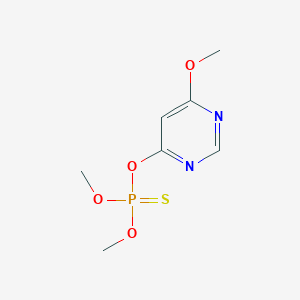
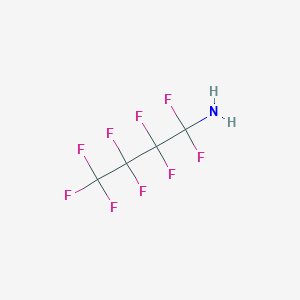
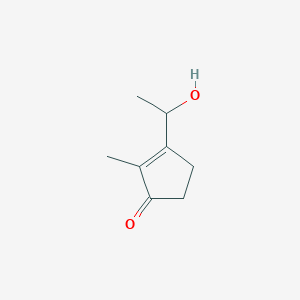
![4-Pentenoic acid, 2-[(1S)-1-hydroxyethyl]-, ethyl ester, (2S)-](/img/structure/B14445624.png)
